1-{[N-(2-ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide
Overview
Description
1-{[N-(2-ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carbamate group, which is an ester of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[N-(2-ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Carbamate Intermediate: The reaction of 2-ethoxyaniline with phosgene or a phosgene equivalent to form the corresponding carbamoyl chloride.
Nucleophilic Substitution: The carbamoyl chloride is then reacted with piperidine to form the N-(2-ethoxyphenyl)carbamoyl piperidine intermediate.
Coupling Reaction: The intermediate is then coupled with 4-piperidylpiperidine-4-carboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[N-(2-ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-{[N-(2-ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Research: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-{[N-(2-ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)carbamoyl piperidine: A simpler analog with similar structural features.
4-piperidylpiperidine-4-carboxylic acid: Another related compound with a similar core structure.
Uniqueness: 1-{[N-(2-ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and the presence of both carbamate and piperidine moieties contribute to its distinct properties and reactivity.
Properties
IUPAC Name |
1-[2-(2-ethoxyanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-2-28-18-9-5-4-8-17(18)23-19(26)16-24-14-10-21(11-15-24,20(22)27)25-12-6-3-7-13-25/h4-5,8-9H,2-3,6-7,10-16H2,1H3,(H2,22,27)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQNVVIMKUIOTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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